Dilithium adipate

Description

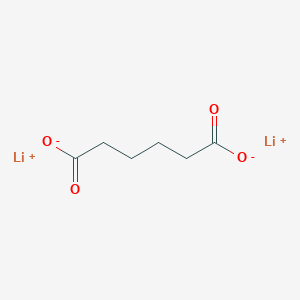

Structure

3D Structure of Parent

Properties

IUPAC Name |

dilithium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2Li/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJGNHUPXGDASP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(CCC(=O)[O-])CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Li2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074355 | |

| Record name | Dilithium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexanedioic acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18621-94-8 | |

| Record name | Hexanedioic acid, lithium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, lithium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilithium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Dilithium Adipate

Traditional Aqueous Neutralization and Precipitation Techniques

The most common and straightforward method for synthesizing dilithium (B8592608) adipate (B1204190) is through the aqueous neutralization of adipic acid with a lithium base. ontosight.aiumich.edu This reaction is a classic acid-base neutralization where the two carboxylic acid groups of adipic acid react with two equivalents of a lithium base.

The typical procedure involves dissolving adipic acid in an aqueous medium and then adding a stoichiometric amount of a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). ontosight.ai The reaction proceeds as follows:

Reaction with Lithium Hydroxide: HOOC(CH₂)₄COOH + 2 LiOH → LiOOC(CH₂)₄COOLi + 2 H₂O

Reaction with Lithium Carbonate: HOOC(CH₂)₄COOH + Li₂CO₃ → LiOOC(CH₂)₄COOLi + H₂O + CO₂

The resulting solution contains dissolved dilithium adipate. To isolate the solid product, a precipitation step is often employed. This can be achieved by adding a solvent in which this compound is insoluble, such as ether. umich.edu The precipitated this compound can then be collected by filtration, washed to remove any unreacted starting materials or byproducts, and dried. The water solubility of this compound is reported to be 203 g/L at 20°C. chemicalbook.com

Table 1: Reactants and Products in Aqueous Synthesis of this compound

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | Starting dicarboxylic acid |

| Lithium Hydroxide | LiOH | 23.95 | Lithium base for neutralization |

| Lithium Carbonate | Li₂CO₃ | 73.89 | Alternative lithium base |

| This compound | C₆H₈Li₂O₄ | 158.01 | Target product |

| Water | H₂O | 18.02 | Solvent and byproduct |

| Carbon Dioxide | CO₂ | 44.01 | Byproduct (with Li₂CO₃) |

| Ether | C₄H₁₀O | 74.12 | Precipitating agent |

Note: The data in this table is compiled from various chemical sources.

Non-Aqueous Synthesis Approaches

While aqueous methods are prevalent, non-aqueous synthesis routes for lithium dicarboxylates have been explored, particularly in the context of materials science and coordination chemistry. These methods can be advantageous when the presence of water is undesirable, for instance, to avoid the formation of hydrated products or to work with reactants that are sensitive to moisture.

For some lithium carboxylates, non-aqueous conditions have been employed using organic solvents. For example, the synthesis of other lithium dicarboxylates has been achieved in non-aqueous solvents, which can sometimes lead to different crystalline phases or particle morphologies. However, specific detailed research findings on non-aqueous synthesis of this compound are not extensively documented in the provided search results. It is suggested that for some dicarboxylic acids with low solubility, reactions in non-aqueous conditions at elevated temperatures might be necessary. core.ac.uk

Electrochemical Synthesis Pathways for this compound and Related Compounds

Electrochemical methods offer an alternative pathway for the synthesis and transformation of dicarboxylic acid salts. A patent describes an electrochemical process for the preparation of adipic acid from its alkali metal salts, including this compound. google.com This process involves the electrolysis of an aqueous solution of the adipate salt in a three-part membrane electrolysis cell. google.com

In this setup, the this compound solution is subjected to an electric current. The process essentially splits the salt back into adipic acid and the corresponding alkali metal hydroxide (in this case, lithium hydroxide). google.com While the primary goal of this patented process is the regeneration of adipic acid, the initial step involves an aqueous solution of this compound, which itself can be prepared via traditional neutralization. google.com

The electrochemical behavior of various lithium dicarboxylates, particularly those with conjugated systems, has been investigated for their potential use as electrode materials in lithium-ion batteries. acs.org While this compound itself is not a conjugated system, the study of related compounds provides insight into the electrochemical properties of lithium dicarboxylates. For instance, manganese adipate nanoparticles have been synthesized and studied as a potential anode material for lithium-ion batteries. electrochemsci.org

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. In the context of this compound synthesis, several aspects can be considered to make the process more sustainable.

One of the key principles of green chemistry is the use of safer solvents. The traditional synthesis of this compound often uses water as a solvent, which is considered a green solvent. ontosight.ai However, the subsequent precipitation step might involve organic solvents like ether, which have associated environmental and safety concerns. umich.edu Research into alternative, greener precipitation methods or solvent-free synthesis could enhance the environmental profile of the process.

Another aspect is atom economy. The neutralization reaction with lithium hydroxide has a high atom economy, with water being the only byproduct. The reaction with lithium carbonate also has a good atom economy, though it produces carbon dioxide.

Structural Elucidation and Crystallographic Studies of Dilithium Adipate

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single, high-quality crystal and analyzing the resulting diffraction pattern. The pattern provides detailed information about the crystal's unit cell—the basic repeating structural unit—including its dimensions and symmetry.

As of now, a complete single-crystal structure of dilithium (B8592608) adipate (B1204190) has not been deposited in major open-access crystallographic databases. However, analysis of closely related lithium dicarboxylates provides a strong basis for predicting its structural characteristics. For instance, extensive studies on compounds like dilithium succinate (B1194679) (the salt of a four-carbon dicarboxylic acid) reveal how lithium ions and dicarboxylate anions assemble into stable frameworks. core.ac.uk The adipate anion, being a longer and more flexible six-carbon chain, would be expected to form a coordination polymer where the flexible chains link lithium centers, potentially leading to different crystal packing and symmetries compared to its shorter-chain analogues.

The type of data obtained from an SCXRD analysis is presented in the table below, using the known structure of a related lithium dicarboxylate as an illustrative example to show what would be determined for dilithium adipate.

| Crystallographic Parameter | Illustrative Example (e.g., a Lithium Dicarboxylate Polymorph) |

|---|---|

| Chemical Formula | C6H8Li2O4 |

| Formula Weight | 158.01 g/mol |

| Crystal System | Monoclinic or Orthorhombic (Hypothetical) |

| Space Group | e.g., P21/c or Pnma (Hypothetical) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value (e.g., >90) |

| γ (°) | 90 |

| Volume (Å3) | Value |

| Z (Formula units per cell) | Value |

Powder X-ray Diffraction Characterization and Phase Behavior

Powder X-ray diffraction (PXRD) is a complementary and more broadly applicable technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com It is instrumental for routine identification, confirming the synthesis of the target compound, and assessing its phase purity.

For this compound, PXRD would be the primary tool to confirm that a synthesized batch consists of the desired crystalline material and is not contaminated with starting materials or other crystalline side products. Furthermore, if this compound can exist in multiple crystalline forms (polymorphs), PXRD is essential for distinguishing between them, as each polymorph will produce a distinct diffraction pattern. Advanced analysis of PXRD data, such as Le Bail refinement, can even allow for the determination of unit cell parameters without a full single-crystal structure solution. psu.edu

A typical PXRD dataset consists of a list of diffraction peaks, defined by their position (2θ angle) and intensity.

| Position (2θ°) (Illustrative) | d-spacing (Å) (Illustrative) | Relative Intensity (%) (Illustrative) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 80 |

| 21.1 | 4.21 | 65 |

| 23.5 | 3.78 | 30 |

| 28.9 | 3.09 | 55 |

Understanding the Coordination Environment of Lithium Ions in this compound

The structural arrangement of this compound is dictated by the coordination of the lithium (Li⁺) ions by the carboxylate (-COO⁻) groups of the adipate dianions. Based on extensive studies of other lithium dicarboxylates, the Li⁺ ion typically exhibits a preference for a tetrahedral coordination geometry. core.ac.uk In this arrangement, each lithium ion is bonded to four oxygen atoms from neighboring adipate anions.

Key features of the lithium coordination environment would include:

Coordination Number: 4

Coordination Geometry: Distorted tetrahedral (LiO₄)

Li-O Bond Distances: Typically in the range of 1.9 to 2.1 Å.

Bridging Mode: The carboxylate groups of a single adipate anion would bridge between different lithium ions, propagating the polymeric network.

This coordination framework is the primary determinant of the compound's structural stability and its resulting physical properties.

Polymorphism and Solid-State Phase Transitions in this compound Systems

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. This phenomenon is common in organic salts, including lithium carboxylates, where different packing arrangements of the ions can lead to distinct polymorphs with different stabilities and properties. core.ac.ukpsu.edu For example, research on dilithium terephthalate (B1205515) has identified different polymorphs (α- and β-phases) that exhibit distinct electrochemical behaviors. mdpi.com

Given the conformational flexibility of the adipate chain, it is highly probable that this compound can form multiple polymorphs depending on the conditions of its crystallization, such as the choice of solvent, temperature, and rate of cooling. These different solid forms would have unique crystal lattices and, consequently, distinct PXRD patterns and physical properties.

The study of solid-state phase transitions is crucial for understanding the thermal stability of these polymorphs. These transitions, where one polymorph converts to another upon heating or cooling, can be investigated using thermal analysis techniques like Differential Scanning Calorimetry (DSC), often coupled with variable-temperature PXRD. DSC can detect the heat absorbed or released during a phase transition, while variable-temperature PXRD can identify the structural changes as they occur. Such studies are critical for determining the stable form of the material at a given temperature.

Spectroscopic Characterization of Dilithium Adipate

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy is essential for identifying the functional groups and probing the bonding within dilithium (B8592608) adipate (B1204190). The formation of the carboxylate salt from adipic acid leads to distinct changes in the infrared and Raman spectra, particularly in the region of the carbonyl group vibrations.

In the FT-IR spectrum of a metal adipate, the characteristic broad O-H stretch of the carboxylic acid dimer (typically found around 2500–3300 cm⁻¹) disappears. It is replaced by the vibrational signatures of the carboxylate anion (COO⁻). The most prominent of these are the asymmetric and symmetric stretching modes of the COO⁻ group. For related metal adipates, such as zinc adipate dihydrate, these bands are clearly identified. researchgate.net The asymmetric stretch (νₐ(COO⁻)) typically appears at a higher wavenumber than the symmetric stretch (νₛ(COO⁻)). The separation between these two wavenumbers (Δν) can provide information about the coordination mode of the carboxylate group with the lithium ions.

The spectra also feature vibrations from the aliphatic methylene (B1212753) (CH₂) backbone, including stretching, scissoring, wagging, and rocking modes. mdpi.com Raman spectroscopy complements FT-IR, as vibrations that are weak in the infrared spectrum may be strong in the Raman, and vice-versa. For instance, the C-C backbone stretches are often more prominent in the Raman spectrum. In studies of related metal-organic frameworks like cobalt adipate, phonon partial density of states calculations show that vibrations involving the metal atoms occur at low energies (below 500 cm⁻¹), while modes from the organic linker dominate the 500–1500 cm⁻¹ region. rsc.org

Table 1. Expected vibrational modes for dilithium adipate based on analogous metal carboxylates.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7ssxCeSNB6qY0IxFM5myUxtgUi0wQB3amtHMWU0Xwk2ZOPclSvJPvhR_K90syx08O_-3KwHAHP1n_dltc-53fO_H7_Gcr6WOPX9AhCiRKNfxqmCVutDRi3v1a1er3u_zhGb6rnO5prVsffAKnkKCrBJy-MXzbPL9u6zdWrusFOxkKKHae7-jEa5-mis0CSeXejZPExw0h5EKZ1Ya6PMdTEYT7P-tmLoxynJldR_BQol307d3w68eDqEjqU9RSZhY2jM7lmBgRPA%3D%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8lE1oe4A9SgkqPlYe_1KjNkhE_xeFFDcwIOnraL8sVKq29LsAaVdz2VR4V0KVhO0_tajtBb4OJjsVjXYxx-GxKwIlomDo1dRciDM5l9ndDYiMapt2HNYxNiWKgGnYZukBjA%3D%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFKXlOq7YZGu6G-yMvZWpGsUDjZDrnI1mWa3p506QuNQQIKNgIABGSutHV_BG4GAlK-gVbzPmq1JpeHtcUpytf1lsDnrfGO1HGkLVBfSAkKq2GFDEqxtFUkJBDpyEh1vUNJK2QEmRVwBCnW-gxXDTjf_3OPepXFu4K8)]Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid and Solution States

NMR spectroscopy is a powerful tool for obtaining detailed structural information at the atomic level. For this compound, ¹H, ¹³C, and ⁷Li NMR can be utilized to characterize the compound in both solution and the solid state.

In a solution-state ¹H NMR spectrum, this compound would be expected to show two multiplets corresponding to the α- and β-protons of the adipate backbone. The signals would be similar to those of adipic acid but may show slight shifts due to the change in electronic environment upon deprotonation. Similarly, the ¹³C NMR spectrum would display characteristic signals for the carboxylate carbon (COO⁻) and the two inequivalent methylene carbons (α-CH₂ and β-CH₂). The carboxylate carbon signal would be significantly shifted compared to the carboxylic acid carbon of the parent acid.

Solid-state NMR (ssNMR) is particularly informative for studying the structure and dynamics of materials like this compound. Solid-state ¹³C NMR can reveal information about the packing and polymorphism in the crystal lattice. acs.org Crucially, ⁷Li ssNMR is highly sensitive to the local environment of the lithium ions. pascal-man.com As a quadrupolar nucleus (I = 3/2), the ⁷Li NMR signal's position and shape are influenced by the coordination number, symmetry of the coordination sphere, and the nature of the bonding between lithium and the carboxylate oxygen atoms. researchgate.netresearchgate.net Different lithium environments within a sample, such as those in different crystalline phases or surface vs. bulk sites, can be distinguished. researchgate.net

Table 2. Predicted NMR spectroscopic data for this compound.Mass Spectrometry (MS) for Purity and Molecular Integrity

Mass spectrometry is used to confirm the molecular weight and purity of this compound. Given its salt-like nature, electrospray ionization (ESI) is the most suitable technique. ESI is a soft ionization method that allows for the analysis of ionic and thermally fragile compounds directly from solution with minimal fragmentation. researchgate.netuvic.ca

When a solution of this compound is analyzed by positive-ion ESI-MS, ions corresponding to the intact adipate anion complexed with one or more lithium cations would be expected. A likely observable species would be the [C₆H₈O₄Li]⁻ anion in negative mode or, more commonly in positive mode, an adduct such as [(C₆H₈O₄)Li₂ + H]⁺ or [(C₆H₈O₄)Li₂ + Na]⁺. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition with high accuracy. uvic.ca The monoisotopic mass of the neutral this compound molecule (C₆H₈Li₂O₄) is 158.074268 Da. chemspider.com Observation of ions corresponding to this mass (or its adducts) confirms the molecular integrity of the compound.

Table 3. Molecular mass information for this compound.Advanced Spectroscopic Techniques for Electronic Structure Analysis

To gain a deeper understanding of the electronic structure of this compound, advanced techniques such as X-ray Photoelectron Spectroscopy (XPS) and computational methods are employed.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the constituent atoms by measuring the binding energies of their core-level electrons. nih.govazom.com For this compound, XPS analysis of the Li 1s, C 1s, and O 1s core levels would provide insight into the bonding environment. researchgate.net The Li 1s binding energy would be characteristic of lithium in an ionic salt. The C 1s spectrum could be deconvoluted into components representing the carboxylate carbons (O-C=O) and the aliphatic backbone carbons (C-C, C-H). The O 1s spectrum would be dominated by the signal from the carboxylate oxygens. Analysis of the valence band region, often in conjunction with Density Functional Theory (DFT) calculations, can provide a detailed picture of the molecular orbital structure. nih.govnih.gov

DFT calculations are a powerful theoretical tool used to complement experimental spectroscopic data. By calculating the optimized geometry, vibrational frequencies, and NMR chemical shifts, a direct comparison to experimental FT-IR, Raman, and NMR data can be made. rsc.org Furthermore, DFT can be used to model the electronic structure, including orbital energies and charge distributions, providing a fundamental understanding of the bonding and reactivity of the compound. rsc.orgacs.org

Table 4. Expected X-ray Photoelectron Spectroscopy (XPS) binding energies for this compound based on analogous lithium salts.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF3RkkkbM7p2vAqiafAk-DqYG6gwRh0spOm0HOrxgZMP464e2q-hwQS2DyYm8sY4zni4Gg-1OfYcZpDfH2TV_DiRhGOsPKAaLIGLiQC8i2qLKUXjtgpt5qSxwc_VYNqoMO5Shn_VSrr9x4IAUbFbYevgjS4kIK844xmq6hyn05tJVkmYloOq0J7k_gake0pJDf5SFXt47DDWhc4VHWS-p-jUSWw8zy3D5E8v3ydoCnl0BJlU4qG-fHE7PGH40ZXnGVIdDwt_plfXLPpT1LfgujTKxi9uZP9iw1Sv61dP4_Glw%3D%3D)][ xmu.edu.cn(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGE25qm3-dgHV55ul2JMFfKT8glXAcnAc_68_lf_Q8lQK18scvDIL8PIZZgAxu_WMXF494dZeI_fcY5gOCYhC9-O7dQIV1m7eSmQk560AMiNCSaXlFW-zkZM81YyQ%3D%3D)]Computational and Theoretical Investigations of Dilithium Adipate

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of dilithium (B8592608) adipate (B1204190). While specific high-level ab initio quantum chemical calculations for dilithium adipate are not extensively documented in publicly available literature, general principles and data from related systems allow for a theoretical understanding.

The adipate dianion, C₆H₈O₄²⁻, features carboxylate groups at each end of a four-carbon chain. wikipedia.org The negative charges are delocalized across the oxygen atoms of both carboxylate groups. The interaction between the two lithium cations (Li⁺) and the adipate dianion is primarily ionic.

Computational methods like Density Functional Theory (DFT) are well-suited to model such systems. acs.org These calculations can predict the geometry of the ion pair, the distribution of electron density, and the energies of the molecular orbitals. For instance, DFT calculations on similar dicarboxylate complexes have been used to analyze their electronic spectra. science.gov

The energetics of this compound can be explored through calculations of its formation enthalpy. Semi-empirical methods like Austin Model 1 (AM1) have been successfully used to calculate the enthalpies of formation for other alkali metal organic salts, showing good correlation with experimental data. finechem-mirea.ru Such calculations can be instrumental in predicting the thermal effects of reactions involving this compound. finechem-mirea.ru

High-level ab initio methods, such as coupled-cluster calculations, have been employed to determine the electron affinities of alkaline earth metals, demonstrating the importance of higher-order excitations for accurately capturing electron correlation effects. nih.govresearchgate.net While not directly on this compound, these studies highlight the sophisticated computational approaches available to probe the electronic properties of metal-containing compounds. nih.govresearchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 158.1 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Molecular Dynamics Simulations for Structural Dynamics and Interactions

Molecular dynamics (MD) simulations provide a powerful tool to investigate the structural dynamics and interactions of this compound in various environments. nih.gov These simulations model the movement of atoms and molecules over time, offering insights into conformational changes, solvation, and aggregation behavior.

For dicarboxylate-based salts, MD simulations have been instrumental in understanding their role in enhancing the performance of amorphous solid dispersions. nih.gov These studies have shown that strong hydrogen bonds between the dicarboxylate salt and a polymer matrix contribute to the physical stability of the system. nih.gov In the context of this compound, MD simulations could elucidate its interaction with different solvents or polymers at a molecular level.

Simulations of dicarboxylic acids have revealed the formation of various hydrogen-bonded structures, such as cyclic dimers and trimers. acs.org While this compound itself lacks the acidic protons for such self-assembly, the adipate moiety can participate in hydrogen bonding with other molecules. MD simulations can predict the strength and dynamics of these interactions.

The flexibility of the adipate chain is a key aspect of its structural dynamics. First-principles MD simulations on dicarboxylate ligands encapsulated within larger complexes have shown that different stable and metastable conformers are thermally accessible at relatively low temperatures. acs.org This conformational flexibility is crucial for its interaction with other molecules and its role in forming larger structures.

Table 2: Parameters often used in Molecular Dynamics Simulations

| Parameter | Description | Relevance |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the simulated molecular interactions. |

| Ensemble | A collection of possible states of a system with certain macroscopic properties fixed (e.g., NVT - constant number of particles, volume, and temperature). | Defines the thermodynamic conditions of the simulation. |

| Integration Timestep | The small time interval over which the equations of motion are integrated. | Affects the stability and accuracy of the simulation. |

Predicting Intermolecular Interactions and Hydrogen Bonding Networks

The adipate ligand is capable of forming various intermolecular interactions, which are crucial in determining the crystal structure and properties of this compound. The carboxylate groups can act as hydrogen bond acceptors, interacting with suitable donor molecules. researchgate.net

Graph set theory is another powerful tool for analyzing hydrogen bonding patterns in crystals. core.ac.uk It provides a systematic way to describe the networks of hydrogen bonds formed between molecules. core.ac.uk In the case of this compound, while it cannot form hydrogen bonds with itself, it can participate in hydrogen bonding networks when co-crystallized with other molecules containing hydrogen bond donors. For example, in complexes with other ligands like 2,2'-dipyridylamine, the adipate carboxylates can accept hydrogen bonds. researchgate.net

The formation of supramolecular assemblies through hydrogen bonding is a key principle in crystal engineering. researchgate.net The adipate moiety can bridge metal centers, and these bridges can be further connected by other ligands, leading to the formation of complex three-dimensional networks. researchgate.net

Theoretical Insights into Reaction Mechanisms Involving Adipate Moieties

Theoretical calculations can provide valuable insights into the reaction mechanisms involving the adipate moiety. Adipic acid itself undergoes intramolecular condensation upon treatment with barium hydroxide (B78521) at elevated temperatures to form cyclopentanone. wikipedia.org Theoretical studies can elucidate the transition states and energy barriers for such reactions.

In the context of polymer chemistry, the reaction mechanisms between polyester (B1180765) chains, such as those containing adipate units, and other molecules have been investigated. mdpi.com For instance, the opening of an epoxide ring by the carboxyl end groups of polyesters has been demonstrated through spectroscopic and computational methods. mdpi.com

The oxidative cleavage of catechols to form muconic acids, which can then be hydrogenated to adipic acid, is a reaction of industrial interest. researchgate.net Theoretical studies on the reaction mechanisms of metal complexes that mimic the activity of catechol dioxygenase enzymes can help in optimizing these catalytic processes. researchgate.net

Furthermore, theoretical calculations have been employed to study the degradation of various organic pollutants. nih.gov For instance, the degradation mechanisms of pharmaceuticals initiated by hydroxyl and sulfate (B86663) radicals have been investigated using density functional theory. nih.gov Similar approaches could be applied to understand the potential degradation pathways of this compound in different chemical environments.

Reactivity and Fundamental Chemical Transformations of Dilithium Adipate

Carboxylate Reactivity and Ligand Exchange Processes

The carboxylate groups (-COO⁻) are the primary sites of reactivity in dilithium (B8592608) adipate (B1204190). The ionic nature of the bond between the lithium cations (Li⁺) and the carboxylate anions allows for facile ligand exchange reactions. In solution, the lithium ions can be readily replaced by other metal ions, a fundamental process in the synthesis of various metal-adipate compounds. This reactivity is central to its role in coordination chemistry.

The adipate dianion can act as a bidentate or bridging ligand, coordinating to metal centers through the oxygen atoms of its two carboxylate groups. The flexibility of the six-carbon chain allows the adipate ligand to adopt various conformations, influencing the geometry and dimensionality of the resulting metal complexes.

Coordination Chemistry with Transition Metals and Other Metal Ions

Dilithium adipate serves as a valuable precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs) by reacting with transition metals and other metal ions. acs.orgrsc.org The adipate ligand's ability to bridge metal centers is a key factor in the formation of extended one-, two-, or three-dimensional structures.

The reaction of this compound, or more commonly adipic acid with a metal salt in the presence of a base, with various divalent and trivalent metal ions leads to the formation of metal adipate coordination polymers. acs.orgrsc.orgtandfonline.com The structure of these polymers is highly dependent on the coordination preference of the metal ion, the conformation of the adipate ligand, and the presence of other coordinating ligands or solvent molecules. acs.orgrsc.orgresearchgate.net

For instance, studies have shown the formation of infinite chains in cadmium(II), copper(II), and nickel(II) adipate complexes, which are further linked by hydrogen bonds to create 3-D structures. rsc.org The coordination geometry around the metal centers can vary, with examples of octahedral and square planar arrangements being reported. rsc.org The flexibility of the adipate ligand allows for the construction of diverse network topologies, including interpenetrated diamondoid lattices. acs.org

Table 1: Examples of Metal Adipate Coordination Polymers

| Metal Ion | Resulting Polymer Structure | Reference |

|---|---|---|

| Cadmium(II) | (4,4) grid cationic layers, 5-fold interpenetrated diamondoid lattice | acs.org |

| Copper(II) | {Cu₂O₂} dimer-based (4,4) grid cationic layers, ribbons | acs.orgrsc.org |

| Cobalt(II) | 3,5-connected binodal nets | acs.org |

| Nickel(II) | 3,5-connected binodal nets, infinite chains | acs.orgrsc.org |

The principles of supramolecular chemistry and crystal engineering guide the rational design and synthesis of novel solid-state materials from this compound. researchgate.netdigitellinc.comresearchgate.net By carefully selecting metal ions, ancillary ligands, and reaction conditions, it is possible to control the self-assembly process and direct the formation of specific crystalline architectures with desired properties. umich.eduillinois.edu

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the formation of supramolecular assemblies. researchgate.net While this compound itself does not possess hydrogen bond donors, in the synthesis of coordination polymers, coordinated water molecules or other protic ligands can act as hydrogen bond donors, linking the primary coordination networks into higher-dimensional structures. rsc.org The adipate carboxylate oxygens frequently act as hydrogen bond acceptors. rsc.org This interplay of coordination bonds and weaker interactions is a powerful tool in crystal engineering.

Role in Esterification Reactions as an Adipate Source

While adipic acid is more commonly used directly in esterification reactions, this compound can serve as a source of the adipate moiety under specific conditions. wikipedia.orgwvu.edugoogle.comnih.gov The salt can be converted back to adipic acid by treatment with a strong acid, which can then undergo esterification with an alcohol in the presence of a catalyst. google.com

Alternatively, in certain organometallic contexts, the adipate dianion from this compound could potentially react with suitable electrophiles to form esters, although this is a less conventional route compared to the direct esterification of adipic acid. The primary utility of this compound remains in the field of coordination and materials chemistry.

Advanced Material Applications of Dilithium Adipate

Applications in Polymer Science and Engineering

The structure of dilithium (B8592608) adipate (B1204190) makes it a candidate for influencing the properties of various polymers during and after synthesis. Its ionic character and the presence of a flexible aliphatic chain are key to its function in this domain.

Dilithium Adipate as a Nucleating Agent for Polymer Crystallization

While specific studies detailing the nucleating efficiency of this compound are not extensively available in public literature, its chemical nature as a lithium salt of a dicarboxylic acid suggests its potential in this role. For instance, sodium salts of carboxylic acids have been shown to be effective nucleating agents for polyethylene (B3416737) terephthalate (B1205515) (PET), leading to an increased crystallization rate. longchangchemical.com The general mechanism involves the ionic salt creating templates for the polymer chains to align and form ordered crystalline structures. lohtragon.com It is plausible that this compound would function similarly, promoting the crystallization of polyesters and polyamides.

Influence on Polymer Morphology and Crystallization Kinetics

The introduction of a nucleating agent like this compound is expected to have a significant impact on the morphology and crystallization kinetics of polymers. By increasing the number of nucleation sites, the resulting crystalline structures, or spherulites, are generally smaller and more numerous. partinchem.com This finer spherulitic texture can lead to improvements in the mechanical and optical properties of the polymer, such as increased clarity and toughness. partinchem.com

The crystallization kinetics are also altered, with the crystallization process occurring at higher temperatures upon cooling from the melt. toxicdocs.org This is a direct consequence of the reduced energy barrier for nucleation. While detailed kinetic studies on this compound are limited, research on related systems, such as polyesters nucleated with other metal salts of dicarboxylic acids, has demonstrated these effects. For example, the presence of such nucleating agents can significantly reduce the half-time of crystallization. google.com

Role in Polymerization Processes and Copolymers

Beyond its role as a nucleating agent, the bifunctional nature of this compound suggests its potential as a monomer or chain extender in polymerization processes. The carboxylate groups can potentially react with other functional groups to be incorporated into polyester (B1180765) or polyamide backbones. The inclusion of the flexible adipate unit could impart increased flexibility and impact strength to the resulting polymer.

Furthermore, lithium-based initiators are known to be effective in anionic polymerization. While this compound itself is not a typical initiator, its synthesis from adipic acid and a lithium source highlights the compatibility of the adipate structure with lithium-mediated polymerization chemistries.

Electrochemical Applications in Energy Storage

The presence of lithium ions and redox-active carboxylate groups in this compound makes it a material of interest for electrochemical energy storage, particularly in the context of lithium-ion batteries.

Investigation as an Electrode Material in Lithium-Ion Batteries

Organic electrode materials are being actively researched as sustainable and potentially high-capacity alternatives to the inorganic materials currently used in lithium-ion batteries. chinesechemsoc.orgmdpi.com Conjugated dicarboxylates, a class of organic salts, have shown promise as anode materials. nih.gov These materials operate via the reversible reaction of lithium ions with the carboxylate groups.

While specific electrochemical performance data for this compound is not widely reported, studies on analogous compounds provide insight into its potential. For example, lithium terephthalate (Li₂C₈H₄O₄) and lithium trans-trans-muconate (Li₂C₆H₄O₄) have been investigated as anode materials. mdpi.comnih.gov Lithium terephthalate, in particular, has demonstrated a high reversible capacity. mdpi.com The enhanced thermal stability of these organic salts compared to conventional graphite (B72142) anodes is another significant advantage, potentially leading to safer lithium-ion batteries. nih.gov

Below is a table summarizing the reported electrochemical performance of a related dicarboxylate anode material, lithium terephthalate.

| Electrode Material | Reversible Capacity (mAh g⁻¹) | Potential (V vs. Li/Li⁺) | Cycling Performance |

| Lithium Terephthalate | ~300 | ~0.8 | 78% capacity retention after 50 cycles |

Role in Solid Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a key component in the development of all-solid-state lithium-ion batteries, offering potential improvements in safety and energy density. sciopen.comrsc.org The performance of SPEs is largely dependent on their ability to conduct lithium ions efficiently. Lithium carboxylates have been investigated as components in SPEs to enhance their ionic conductivity and stability. rsc.orgresearchgate.net

One approach involves grafting lithium carboxylate groups onto a polymer backbone. A study on a novel SPE synthesized with a lithium carboxylate (LiDMPA) grafted copolymer matrix demonstrated an ionic conductivity of 0.1 mS cm⁻¹ at room temperature and an electrochemical stability window up to 5.0 V (vs. Li⁺/Li). rsc.orgrsc.org This suggests that the incorporation of lithium carboxylate moieties can create a favorable environment for lithium ion transport and inhibit the growth of lithium dendrites, a common failure mechanism in lithium-metal batteries. rsc.orgrsc.org

The following table presents the properties of a lithium carboxylate-grafted solid polymer electrolyte, illustrating the potential benefits of incorporating such functionalities.

| Property | Value |

| Ionic Conductivity (25 °C) | 0.1 mS cm⁻¹ |

| Electrochemical Stability Window | up to 5.0 V vs. Li⁺/Li |

| Capacity Retention (LiFePO₄/SPE/Li cell, 0.2C, 100 cycles) | 98.8% |

Data sourced from references rsc.orgrsc.org

While this data is not for a system containing this compound specifically, it highlights the promising role that lithium carboxylates can play in the development of advanced solid polymer electrolytes. The adipate chain in this compound could potentially offer additional flexibility to the polymer electrolyte matrix.

Electrochemical Performance and Stability Studies

The investigation of organic electrode materials for lithium-ion batteries (LIBs) is a growing field of interest, driven by the pursuit of sustainable, high-capacity, and environmentally friendly energy storage solutions. Organic compounds, including carboxylate salts, are considered potential candidates for anode materials.

While extensive research specifically detailing the electrochemical performance of pure this compound as an anode is limited in publicly available literature, studies on closely related compounds provide insight into its potential. For instance, research on manganese adipate coordination polymer nanoparticles has demonstrated their viability as a stable anode material for LIBs. researchgate.net In this context, the adipate component plays a crucial role in the electrochemical process. A study on manganese adipate nanoparticles reported a high reversible capacity. researchgate.net The second discharge capacity of this anode was recorded as high as 439 mAh g⁻¹ at a current density of 200 mA g⁻¹, and it maintained a reversible capacity of 454.8 mAh g⁻¹ after 100 cycles. researchgate.net

The stability of any electrode material is critical for the longevity and safety of a lithium-ion battery. Key challenges include the formation and stability of the solid-electrolyte interface (SEI) layer, which is crucial for preventing ongoing electrolyte decomposition. scispace.com For a material like this compound, studies would need to assess how its solubility in common organic electrolytes and its reactivity at different states of charge affect the integrity of the SEI layer over repeated cycling. scispace.com Furthermore, thermal stability is a paramount safety concern for LIBs. oulu.fi The reactions between the electrode materials and the electrolyte at elevated temperatures can lead to thermal runaway. oulu.fimdpi.com Characterizing the thermal decomposition profile of this compound in the presence of battery electrolytes would be a necessary step in evaluating its safety and operational limits.

Table 1: Electrochemical Performance of Manganese Adipate Anode This table presents data for a related metal adipate compound to illustrate the potential performance of adipate-based anodes.

| Parameter | Value | Conditions |

| Second Discharge Capacity | 439 mAh g⁻¹ | Current density of 200 mA g⁻¹ |

| Reversible Capacity | 454.8 mAh g⁻¹ | After 100 cycles |

Source: Novel Manganese Adipate Nanoparticles as Stable Anode Materials for Lithium-ion Batteries. researchgate.net

Lubricant and Grease Formulations

In the field of lubrication, this compound plays a significant role as a component in advanced grease formulations, specifically in lithium complex greases.

Lithium complex greases represent an improvement over simple lithium soap greases, primarily due to their enhanced high-temperature performance, characterized by a higher dropping point. machinerylubrication.commystiklubes.com This enhancement is achieved by incorporating a "complexing agent" along with the primary fatty acid (like 12-hydroxystearic acid) during the saponification process. solverchem.com Adipic acid is a commonly used dicarboxylic acid for this purpose. machinerylubrication.com

The result is a grease with a dropping point often exceeding 250°C, making it suitable for high-temperature applications in automotive, industrial, and aviation sectors. google.com Beyond increasing the dropping point, the use of adipic acid as a complexing agent also influences the grease's mechanical stability and consistency. mystiklubes.comresearchgate.net While one study showed that a grease prepared with adipic acid had a lower dropping point compared to one with sebacic acid, it demonstrated favorable lubrication function. researchgate.net

Table 2: Comparison of Lithium Grease Properties with Different Complexing Agents

| Complexing Agent | Dropping Point (°C) | Worked Penetration (60X, mm/10) | Roll Stability (D1831, mm/10) |

| Glutaric Acid | >260 | 271 | 19 |

| Adipic Acid | >260 | 272 | 16 |

| Dimethyl Adipate | >260 | 272 | 16 |

| Dimethyl Glutarate | >260 | 273 | 19 |

Source: U.S. Patent 7,829,512 B2. google.com

Other Emerging Materials Science Applications

The application of this compound extends into other areas of materials science, although some are more nascent and theoretical than its established role in lubricants.

The application of this compound specifically in the field of magnetic materials is not well-documented in current scientific literature. This suggests that it is an emerging or speculative area of research.

However, the broader class of materials to which adipates belong, known as metal-organic frameworks (MOFs) or coordination polymers, is actively studied for magnetic properties. In these materials, dicarboxylate ions like adipate can act as "linker" molecules that connect metal ion centers. The choice of the metal ion and the geometry of the linker can influence the magnetic interactions between the metal centers, potentially leading to materials with interesting magnetic ordering, such as ferromagnetism or antiferromagnetism. While research has focused on adipates combined with transition metals like manganese and cobalt for these purposes, the direct role or magnetic properties of pure this compound have not been established. Its potential would likely be as a precursor or a non-magnetic component in a more complex magnetic material structure.

Methodological Advances in Dilithium Adipate Research

In-situ Characterization Techniques for Dynamic Processes

Understanding the dynamic changes that occur within a battery during operation is crucial for improving performance, longevity, and safety. In-situ characterization techniques are indispensable tools for this purpose, as they allow researchers to observe electrochemical processes in real-time within a functioning electrochemical cell, rather than relying solely on post-mortem (ex-situ) analysis. researchgate.netnanoscience.com These methods are critical for studying the formation and evolution of interfaces like the solid electrolyte interphase (SEI), where compounds such as dilithium (B8592608) adipate (B1204190) may form or play a role. researchgate.netresearchgate.net

Several in-situ techniques are particularly relevant for probing the dynamic behavior of carboxylate-based materials in batteries:

In-situ X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides a wealth of information about the chemical composition and evolution of the top few nanometers of an electrode's surface. acs.org By optimizing the acquisition speed, true operando measurements can be performed, tracking the formation of SEI components during charge and discharge cycles. acs.org

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is adept at identifying functional groups and can track the decomposition of electrolytes and the formation of new chemical species on electrode surfaces during cycling. researchgate.net This would be invaluable for monitoring the stability and reaction products of dilithium adipate.

In-situ Atomic Force Microscopy (AFM): This technique provides topographical images of the electrode surface with nanoscale resolution, allowing for direct visualization of morphological changes and the growth of the SEI layer as a function of voltage and time. researchgate.net

In-situ Raman Spectroscopy: A non-destructive technique, Raman spectroscopy can identify the structural properties of materials. researchgate.net It is well-suited for analyzing the vibrational modes of the carboxylate groups in this compound to monitor for phase transitions or degradation. researchgate.netspectroscopyonline.com

In-situ Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for observing the interface between the electrode and the electrolyte. researchgate.net By using deuterated solvents, it can distinguish between different components of the SEI and track their evolution during cycling, providing insight into both composition and microstructure. researchgate.net

Table 1: In-situ Characterization Techniques and Their Potential Application to this compound

| Technique | Information Gained | Potential Application for this compound Research |

|---|---|---|

| In-situ XPS | Elemental and chemical state of the surface | Tracking the formation/decomposition of this compound within the SEI; identifying surface contaminants. acs.orgspectroscopyonline.com |

| In-situ FTIR | Molecular functional groups, degradation products | Monitoring the stability of the adipate structure; identifying electrolyte degradation products formed at the surface. researchgate.net |

| In-situ AFM | Surface morphology, SEI thickness and hierarchy | Visualizing the physical deposition or dissolution of this compound; quantifying SEI growth and mechanical properties. researchgate.net |

| In-situ Raman | Crystalline structure, phase transitions, molecular vibrations | Characterizing the structural integrity of this compound during lithiation/delithiation; identifying phase changes. researchgate.netspectroscopyonline.com |

| In-situ SANS | Composition and microstructure of the SEI and electrode | Determining the distribution and evolution of this compound within the SEI layer during battery operation. researchgate.net |

High-Throughput Screening for Material Discovery

High-throughput screening (HTS) is a methodology that enables the rapid and systematic testing of a large number of compounds or conditions to identify promising candidates for a specific application. numberanalytics.comnih.gov In materials science, this approach dramatically accelerates the discovery of new materials with desired properties, moving beyond traditional, slower trial-and-error methods. numberanalytics.com For battery research, HTS is most powerfully deployed in computational or "virtual" screening, where the properties of thousands or even millions of candidate molecules can be predicted using theoretical methods. osti.govnih.gov

The primary computational tool for HTS in this field is density functional theory (DFT), which can be used to calculate key electrochemical properties of organic materials. acs.orgacs.org While this compound is a known compound, HTS can explore the vast chemical space of related dicarboxylates or other organic molecules to find candidates with superior performance. The screening process typically involves:

Generating a large library of candidate molecules from chemical databases. nih.govacs.org

Using computational models to predict key performance metrics such as redox potential, theoretical capacity, and electronic band gap. acs.orgacs.org

Filtering the results to identify top-performing candidates that meet specific design criteria. osti.gov

Prioritizing the most promising materials for experimental synthesis and validation. nih.gov

Recent HTS studies have successfully identified numerous organic materials with high theoretical capacities and redox potentials, demonstrating the power of this approach. nih.govacs.org For instance, a DFT-based screening of 31 organic crystalline structures identified several promising candidates with capacities exceeding that of conventional inorganic materials like LiCoO₂. acs.org Another large-scale screening of 86 million molecules identified thousands of potential candidates for high-voltage, high-energy-density cathodes. nih.gov

Table 2: Example of Organic Electrode Materials Identified via High-Throughput Screening

| Compound Name | Formula | Calculated Redox Potential (V vs. Li/Li⁺) | Calculated Capacity (mAh/g) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran-3,4-dione | C₄H₄O₃ | Not Specified | 536 | acs.org |

| 2,3-Butanedione | C₄H₆O₂ | Not Specified | 623 | acs.org |

| 2-(2-(phenyl)ethenyl)-(1,4)-benzoquinone | C₁₄H₁₀O₂ | ~1.8 | ~200 | acs.org |

| 7,9-dithiabicyclo(4.3.0)-nona-1(6),3-diene-2,5-dione-8-thione | C₇H₂S₃O₂ | ~1.9 | ~250 | acs.org |

Note: This table provides examples of the types of data generated from HTS studies on organic materials to illustrate the methodology's utility.

Synergistic Experimental and Computational Approaches

The most profound insights into material behavior are often gained when experimental research and computational modeling are used in concert. researchgate.netnih.gov This synergistic approach creates a powerful feedback loop: computational predictions guide experimental efforts, while experimental results serve to validate and refine theoretical models. berkeley.edu For a material like this compound, this integrated strategy is key to deciphering complex electrochemical mechanisms and designing improved energy storage systems.

Computational methods, particularly first-principles calculations based on DFT, can predict fundamental properties that are difficult or impossible to measure directly. berkeley.edu These include:

Equilibrium cell voltages: Predicting the thermodynamic potential of an electrode reaction. berkeley.edu

Ionic diffusion pathways: Modeling the movement of lithium ions through the crystal structure to understand rate capabilities. berkeley.edu

Electronic structure: Analyzing band gaps and conductivity to determine how easily electrons can move through the material. acs.orgacs.org

Structural stability: Assessing the stability of the material in both its lithiated and delithiated states. researchgate.net

These theoretical predictions provide a roadmap for targeted experiments. For example, if a model predicts a specific voltage for a reaction involving this compound, electrochemical tests can be performed to verify it. If a model suggests a particular degradation pathway, spectroscopic techniques like FTIR or mass spectrometry can be employed to search for the predicted byproducts. spectroscopyonline.comthermofisher.com Conversely, experimental data, such as crystal structures determined by X-ray diffraction, provide the essential inputs for building accurate computational models. acs.org Any discrepancies between predicted and measured properties highlight areas where the theoretical model needs refinement, leading to a more accurate and predictive understanding of the system. researchgate.net

Table 3: Example of a Synergistic Workflow for this compound Research

| Step | Computational Task | Experimental Validation | Purpose |

|---|---|---|---|

| 1. Structure & Voltage | Predict the crystal structure and average intercalation voltage of this compound using DFT. berkeley.edu | Synthesize the material and characterize its structure with X-ray Diffraction (XRD). Measure voltage profiles using galvanostatic cycling. | To validate the fundamental structural and thermodynamic predictions of the model. |

| 2. Ion Transport | Calculate the energy barriers for lithium-ion diffusion through the this compound structure. berkeley.edu | Measure ionic conductivity using electrochemical impedance spectroscopy (EIS). | To understand the factors limiting the rate performance of the material. |

| 3. SEI Formation | Model the reaction of adipate anions with electrolyte components at the electrode surface. | Characterize the SEI using in-situ XPS and FTIR to identify reaction products. acs.orgspectroscopyonline.com | To determine the role of this compound in the formation and composition of the SEI. |

| 4. Degradation | Predict potential degradation pathways and byproducts under high voltage or elevated temperature. | Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for predicted degradation compounds after cycling. thermofisher.com | To understand failure mechanisms and improve the material's cycle life and safety. |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The traditional synthesis of dilithium (B8592608) adipate (B1204190) typically involves the neutralization of adipic acid with a lithium base, such as lithium hydroxide (B78521), in a suitable solvent. umich.edu While effective, future research is anticipated to explore more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas for exploration include:

Electrochemical Synthesis: Inspired by methods for producing adipic acid, electrochemical processes could offer a controlled and potentially waste-reducing pathway to its dilithium salt. google.com This could involve the electrolysis of adipic acid solutions with lithium electrodes or salts.

Mechanochemistry: Solid-state synthesis through mechanochemical means, such as ball milling, presents a solvent-free alternative. This approach can lead to the formation of novel polymorphs or materials with unique properties and has been successfully applied to other lithium dicarboxylates. core.ac.uk

Biosynthetic Routes: Leveraging developments in metabolic engineering, which enable the production of adipic acid from renewable feedstocks like lignin, offers a "green" starting point. nih.govelectrochemsci.org Coupling bio-based adipic acid with clean synthesis methods could significantly enhance the sustainability profile of dilithium adipate. electrochemsci.org

Continuous Flow Synthesis: Moving from batch to continuous flow reactors could improve reaction efficiency, product consistency, and scalability, making the production of this compound more suitable for industrial applications.

A comparative overview of potential synthetic pathways is presented below.

| Synthetic Pathway | Potential Advantages | Key Research Challenges |

| Conventional Neutralization | Simple, well-established, high yield. | Solvent waste, potential for impurities. |

| Electrochemical Methods | High control, reduced use of reagents, potential for continuous process. google.com | Electrode stability, energy consumption, optimizing reaction conditions. |

| Mechanochemistry | Solvent-free, energy-efficient, access to novel phases. core.ac.uk | Scalability, control over particle size and morphology, heat management. |

| Bio-Based Synthesis | Utilizes renewable feedstocks, lower carbon footprint. nih.govelectrochemsci.org | Purity of bio-derived adipic acid, integration with salt formation step. |

Design of Advanced this compound-Based Hybrid Materials

The structure of this compound makes it an excellent candidate for incorporation into hybrid materials, where it can impart specific functionalities.

Future research should focus on:

Polymer Composites: Investigating the role of this compound as a nucleating agent in biodegradable polymers like polylactide (PLA). Similar dicarboxylate salts have been shown to accelerate crystallization rates, which is a current limitation for PLA. mdpi.comresearchgate.net This could enhance the mechanical and thermal properties of the resulting bioplastics.

Coordination Polymers and MOFs: Using this compound as a linker to construct novel coordination polymers or metal-organic frameworks (MOFs). While research has explored other dicarboxylates for creating anode materials for batteries, the flexibility of the adipate linker could result in structures with unique porosity, stability, and electrochemical properties. electrochemsci.org

Hybrid Lubricant Thickeners: Building on the use of dilithium azelate in lithium complex greases, this compound could be used as a co-thickener. diva-portal.orgeuropa.eu Research into how it complexes with primary soaps (e.g., lithium 12-hydroxystearate) could lead to greases with improved thermal stability, water resistance, and mechanical properties. diva-portal.org

| Hybrid Material Type | Potential Role of this compound | Target Application | Relevant Findings |

| Polymer Composites | Nucleating Agent | Biodegradable Packaging, Biomedical Devices | Dilithium hexahydrophthalate improves PLA crystallization. mdpi.comresearchgate.net |

| Coordination Polymers | Organic Linker | Energy Storage (Batteries), Gas Sorption | Manganese adipate nanoparticles used as anode materials. electrochemsci.org |

| Advanced Greases | Co-thickener / Complexing Agent | Automotive, Industrial Lubrication | Dilithium azelate used in lithium complex greases. diva-portal.orgeuropa.eu |

Mechanistic Studies of Material Performance at the Molecular Level

A fundamental understanding of how this compound functions within a system is crucial for optimizing its performance. This requires in-depth mechanistic studies at the atomic and molecular scale.

Prospective research avenues include:

Electrochemical Lithiation/Delithiation: When used as an electrode material in lithium-ion batteries, it is essential to understand the structural changes that occur during charging and discharging. Techniques such as in-situ or ex-situ X-ray diffraction (XRD) and solid-state nuclear magnetic resonance (NMR) spectroscopy can elucidate the reaction mechanisms, as has been done for conjugated dicarboxylates. acs.org

Computational Modeling: Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can be employed to predict crystal structures, electronic properties, and ion transport pathways. diva-portal.org This can guide the design of materials with enhanced conductivity or stability and help interpret experimental results.

Spectroscopic Analysis of Interactions: In hybrid systems like polymer composites or greases, spectroscopic techniques (e.g., FTIR, Raman) can probe the non-covalent interactions between this compound and the host matrix. This can reveal how it influences polymer chain packing or soap fiber networks.

Integration of this compound into Multifunctional Systems

The unique properties of this compound allow for its potential integration into systems that perform multiple functions simultaneously.

Future work should explore:

Organic Anode Materials for Batteries: Redox-active organic compounds are attractive for next-generation batteries due to their low cost and design flexibility. acs.org Research has demonstrated the potential of manganese adipate nanoparticles as stable anode materials. electrochemsci.org A key research direction is to investigate pure this compound as an anode, focusing on its capacity, cycling stability, and rate performance, comparing it to other dicarboxylates. acs.orgacs.org

Electrically Conductive Lubricants: In applications like electric vehicles, electrical currents can damage bearings. Greases with enhanced electrical conductivity can mitigate this issue. diva-portal.org Integrating this compound into grease formulations, potentially in combination with ionic liquids, could create multifunctional lubricants that provide both wear protection and electrical conductivity. diva-portal.org

Solid Polymer Electrolytes (SPEs): Polyesters are being explored for all-solid-state batteries. This compound could serve as the lithium salt within a polyester (B1180765) matrix, potentially one derived from poly(butylene adipate-co-terephthalate) (PBAT), creating a single-ion conducting solid electrolyte. This would be a significant step towards safer, high-performance batteries. researchgate.net

Sustainability and Circular Economy Aspects in this compound Research

Aligning the lifecycle of this compound with the principles of sustainability and the circular economy is paramount for its long-term viability. researchgate.netmdpi.com

Key research areas are:

Lifecycle Assessment (LCA): A comprehensive LCA should be conducted for various synthetic pathways to identify the most environmentally friendly production route. This assessment would quantify energy consumption, greenhouse gas emissions, and waste generation from cradle to gate.

Bio-Sourced Adipic Acid: A major focus should be on utilizing adipic acid derived from renewable biological sources, such as lignin, to produce this compound. electrochemsci.org This would significantly reduce the reliance on petrochemical feedstocks.

Recyclability and End-of-Life Management: Research is needed on how to recover and reuse this compound from end-of-life products, such as batteries or polymer composites. For instance, developing recyclable polyester-based electrolytes would allow for the recovery of both the polymer and the lithium salt, creating a closed-loop system. researchgate.net This aligns with the broader goals of creating a circular economy for materials. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.